molecular formula C12H18O2 B12776139 6-Methylol-2-methyl-4-tert-butylphenol CAS No. 13464-23-8

6-Methylol-2-methyl-4-tert-butylphenol

Cat. No.: B12776139
CAS No.: 13464-23-8
M. Wt: 194.27 g/mol
InChI Key: CGVFFLCPRBKKQO-UHFFFAOYSA-N
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Description

6-Methylol-2-methyl-4-tert-butylphenol is an organic compound with the molecular formula C12H18O2. It is a phenolic compound characterized by the presence of a methylol group (-CH2OH) attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylol-2-methyl-4-tert-butylphenol typically involves the alkylation of phenol with isobutylene to form 2-methyl-4-tert-butylphenol. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde under basic conditions to introduce the methylol group.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methylol-2-methyl-4-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated and nitrated phenols.

Scientific Research Applications

6-Methylol-2-methyl-4-tert-butylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Utilized in the production of rubber and plastics to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 6-Methylol-2-methyl-4-tert-butylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, thereby protecting cells and materials from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with similar applications in the rubber and plastic industries.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

    Butylated hydroxyanisole (BHA): Another common antioxidant used in food preservation.

Uniqueness

6-Methylol-2-methyl-4-tert-butylphenol is unique due to its specific structure, which imparts distinct antioxidant properties. Its methylol group enhances its reactivity and effectiveness as an antioxidant compared to other similar compounds.

Properties

CAS No.

13464-23-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-tert-butyl-2-(hydroxymethyl)-6-methylphenol

InChI

InChI=1S/C12H18O2/c1-8-5-10(12(2,3)4)6-9(7-13)11(8)14/h5-6,13-14H,7H2,1-4H3

InChI Key

CGVFFLCPRBKKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CO)C(C)(C)C

Origin of Product

United States

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